![molecular formula C13H25BO2 B13598202 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom within a dioxaborolane ring, which is substituted with a 4,4-dimethylpent-1-en-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of 4,4-dimethylpent-1-en-1-yne followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the hydroboration step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates and enzyme inhibitors.
Medicine: Research into boron-containing compounds has shown potential for developing new therapeutic agents, particularly in cancer treatment and boron neutron capture therapy.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and substitution. The dioxaborolane ring structure also contributes to the compound’s reactivity by stabilizing transition states and intermediates during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler analog without the 4,4-dimethylpent-1-en-1-yl group.
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-1,3,2-dioxaborinane: A similar compound with a different ring structure.
Uniqueness
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the 4,4-dimethylpent-1-en-1-yl group. This structure provides enhanced stability and reactivity, making it a versatile reagent in various chemical transformations. Its ability to participate in a wide range of reactions and form stable complexes with nucleophiles sets it apart from other boron-containing compounds.
Propriétés
Formule moléculaire |
C13H25BO2 |
|---|---|
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
2-[(E)-4,4-dimethylpent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10-14-15-12(4,5)13(6,7)16-14/h8,10H,9H2,1-7H3/b10-8+ |
Clé InChI |
LEEWEPVDGUQULP-CSKARUKUSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)
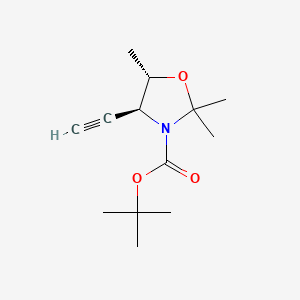
![2-[(4-Phenylphenyl)methyl]oxirane](/img/structure/B13598148.png)
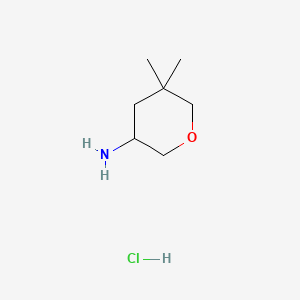
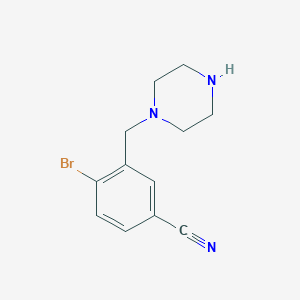
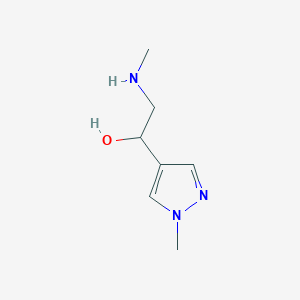
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

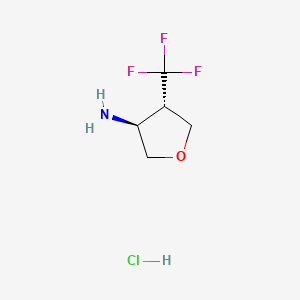
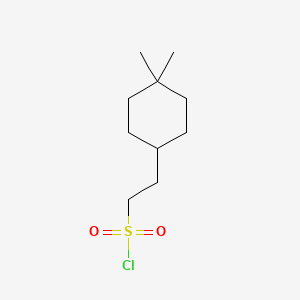
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)
